molecular formula C8H15NO2 B13449623 ethyl (2S)-2-amino-4-methylpent-4-enoate

ethyl (2S)-2-amino-4-methylpent-4-enoate

Cat. No.: B13449623
M. Wt: 157.21 g/mol
InChI Key: XYHQYYSJUJFHEB-ZETCQYMHSA-N
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Description

Ethyl (2S)-2-amino-4-methylpent-4-enoate is an organic compound that belongs to the class of amino acid esters. This compound is characterized by the presence of an amino group, a double bond, and an ester functional group. It is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-4-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-amino-4-methylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of protecting groups to selectively protect the amino group during the esterification process. This can be achieved by first converting the amino acid to its N-protected derivative, followed by esterification and subsequent deprotection to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as immobilized enzymes or metal complexes can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-4-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Acyl chlorides, isocyanates

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, ureas

Scientific Research Applications

Ethyl (2S)-2-amino-4-methylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-4-methylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in ester hydrolysis reactions. The double bond may also play a role in the compound’s reactivity by undergoing addition reactions with nucleophiles or electrophiles.

Comparison with Similar Compounds

Ethyl (2S)-2-amino-4-methylpent-4-enoate can be compared with other similar compounds, such as:

    Ethyl (2S)-2-amino-4-methylpentanoate: Lacks the double bond, resulting in different reactivity and applications.

    Ethyl (2S)-2-amino-3-methylbut-2-enoate: Has a different position of the double bond, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2S)-2-amino-4-methylpent-4-enoate

InChI

InChI=1S/C8H15NO2/c1-4-11-8(10)7(9)5-6(2)3/h7H,2,4-5,9H2,1,3H3/t7-/m0/s1

InChI Key

XYHQYYSJUJFHEB-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(=C)C)N

Canonical SMILES

CCOC(=O)C(CC(=C)C)N

Origin of Product

United States

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